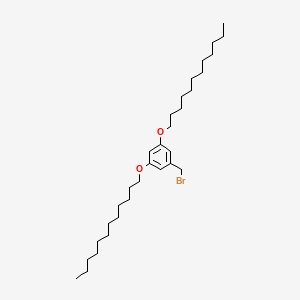
3,5-Bis(dodecyloxy)benzyl bromide
Overview
Description
3,5-Bis(dodecyloxy)benzyl bromide is a chemical compound with the molecular formula C31H55BrO2 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two dodecyloxy groups at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(dodecyloxy)benzyl bromide consists of a benzene ring substituted with a bromomethyl group and two dodecyloxy groups . The molecular weight of this compound is 539.67 .Physical And Chemical Properties Analysis
3,5-Bis(dodecyloxy)benzyl bromide is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications
Synthesis of Soluble Polymers : A study by (Saito et al., 1995) describes the use of derivatives of 3,5-Bis(dodecyloxy)benzyl bromide in synthesizing soluble poly(arylenevinylene)s with different heterocycles. These polymers were characterized for their physical properties and potential applications in materials science.
Phase-Transfer Catalysis : In a study by (Pozzi et al., 2009), a compound similar to 3,5-Bis(dodecyloxy)benzyl bromide was used as a fluorous catalyst in solid-liquid phase-transfer catalysis. The catalyst exhibited efficient performance and could be reused without significant loss of activity.
Corrosion Inhibition : Research by (Hegazy et al., 2010) demonstrated the use of derivatives of 3,5-Bis(dodecyloxy)benzyl bromide as corrosion inhibitors for carbon steel. These inhibitors showed high efficiency in acidic solutions.
Artificial Lipids and Drug Delivery : A study by (Yoshitomi et al., 2006) focused on the synthesis of artificial lipids containing 3,5-Bis(dodecyloxy)benzyl bromide derivatives. These compounds were investigated for their behavior in water, suggesting potential applications in drug delivery systems.
Electrochromic Materials : The development of electrochromic materials based on 3,5-Bis(dodecyloxy)benzyl bromide derivatives is discussed in a study by (Yin et al., 2018). These materials exhibited rapid switching between colored and bleached states, indicating their potential for use in electrochromic devices.
Supramolecular Chemistry and Self-Assembly : Research by (Lejnieks et al., 2010) explored the self-assembly of low-symmetry monodendrons containing 3,5-Bis(dodecyloxy)benzyl bromide derivatives. The study provided insights into the formation of complex molecular structures.
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3,5-didodecoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFOHQFZRSQRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785442 | |
| Record name | 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(dodecyloxy)benzyl bromide | |
CAS RN |
429696-61-7 | |
| Record name | 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)

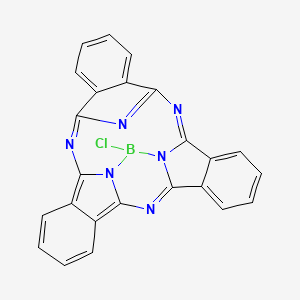

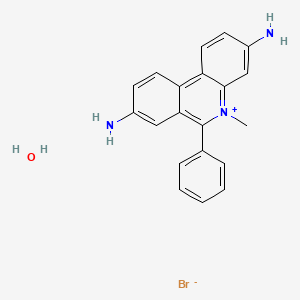
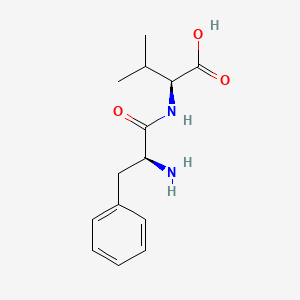
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)
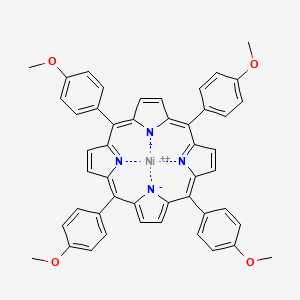
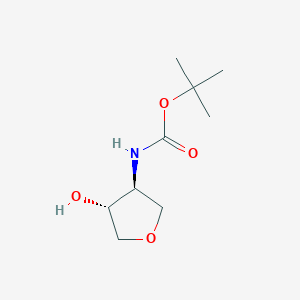
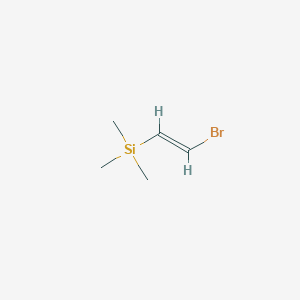
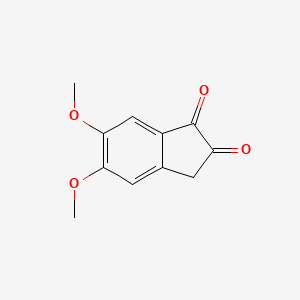
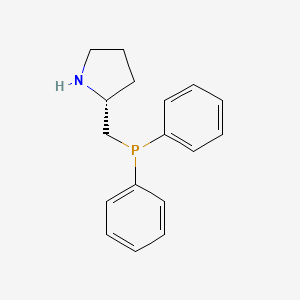
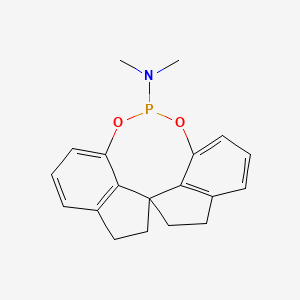
![(2R,5R)-1-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)